molecular formula C11H12N2O3 B1283703 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one CAS No. 948007-47-4

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one

Cat. No.: B1283703
CAS No.: 948007-47-4
M. Wt: 220.22 g/mol
InChI Key: OVYGAIMQFUHCGG-UHFFFAOYSA-N
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Description

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a benzodioxole ring fused with a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and pyrrolidinone derivatives.

    Synthetic Routes: The key steps involve the formation of the benzodioxole ring followed by the introduction of the amino group at the 6-position. This can be achieved through nitration followed by reduction.

    Reaction Conditions: Typical reaction conditions include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying depending on the desired transformation.

    Major Products: Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol and 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one share structural similarities.

    Uniqueness: The presence of the amino group at the 6-position and the pyrrolidinone moiety distinguishes it from other benzodioxole derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGAIMQFUHCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237335
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-47-4
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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